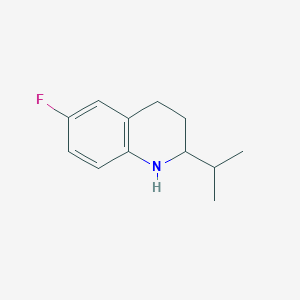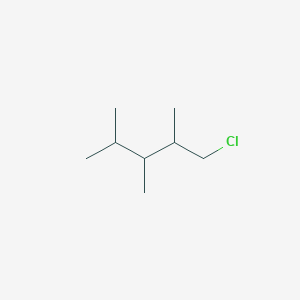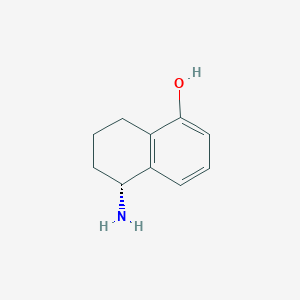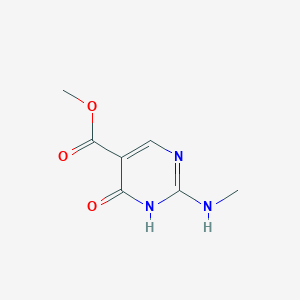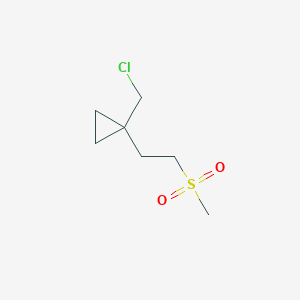
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and a 2-methanesulfonylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane typically involves the following steps:
-
Formation of the Cyclopropane Ring: : The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazomethane or diiodomethane in the presence of a metal catalyst such as copper or rhodium.
-
Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via a chloromethylation reaction. This can be achieved by reacting the cyclopropane with formaldehyde and hydrochloric acid or using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
-
Addition of the 2-Methanesulfonylethyl Group: : The 2-methanesulfonylethyl group can be added through a nucleophilic substitution reaction. This involves reacting the chloromethylated cyclopropane with methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic Substitution: The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 2-methanesulfonylethyl group, making it less versatile in certain synthetic applications.
1-(2-Methanesulfonylethyl)cyclopropane: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Cyclopropane Derivatives: Various cyclopropane derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane is unique due to the presence of both the chloromethyl and 2-methanesulfonylethyl groups. This combination of functional groups provides a versatile platform for chemical modifications and applications in diverse fields.
Eigenschaften
Molekularformel |
C7H13ClO2S |
|---|---|
Molekulargewicht |
196.70 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-(2-methylsulfonylethyl)cyclopropane |
InChI |
InChI=1S/C7H13ClO2S/c1-11(9,10)5-4-7(6-8)2-3-7/h2-6H2,1H3 |
InChI-Schlüssel |
JKDYWMBGBOITCN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCC1(CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



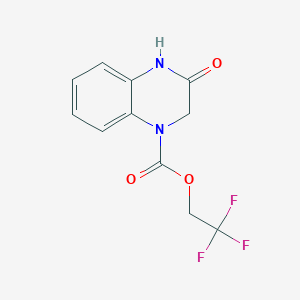

![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)

![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)

